3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both a pyrazine ring and a pyrrolidine ring. The presence of fluorine atoms in the pyrrolidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions. The fluorine atoms are added using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical and biological properties.
3-(3,3-Difluoropyrrolidin-1-yl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring, leading to variations in reactivity and applications.
Uniqueness
The presence of fluorine atoms in 3-(3,3-Difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9F2N3O2 |
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Molecular Weight |
229.18 g/mol |
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9F2N3O2/c10-9(11)1-4-14(5-9)7-6(8(15)16)12-2-3-13-7/h2-3H,1,4-5H2,(H,15,16) |
InChI Key |
VNPBOSCULMHMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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